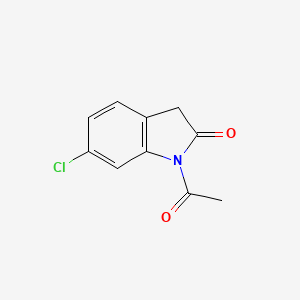
1-Acetyl-6-chloroindolin-2-one
説明
1-Acetyl-6-chloroindolin-2-one is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is also known by several synonyms such as 1-ACETYL-6-CHLOROINDOLINE, 1-(6-chloroindolin-1-yl)ethanone, and 1-acetyl-6-chloroindoline crystalline .
Synthesis Analysis
The synthesis of 1-Acetyl-6-chloroindolin-2-one and its analogues involves the reaction of 6-chloro-5-(2-chloroacetyl)-indolin-2-one with substituted secondary amines in the presence of a Tetrabutylammonium bromide as a catalyst . Another method involves the Bronsted acid-catalyzed rapid enol-ether formation of 2-hydroxyindole-3-carboxaldehydes .科学的研究の応用
Antiproliferative Activities
1-Acetyl-6-chloroindolin-2-one derivatives have shown promising antiproliferative activities against cancer cell lines. A study by Lin et al. (2013) synthesized various indolin-2-one derivatives, revealing compounds with potent activity against lung and colon cancer cells, comparable to Sunitinib, an established cancer therapy drug (Lin et al., 2013).
Molecular Structure Studies
Research by Hachuła et al. (2011) on 6-chloroindolin-2-one examined its molecular structure through X-ray and density functional theory (DFT) calculations. Their findings highlighted its planar structure and interactions at the molecular level, contributing to the understanding of indolin-2-one derivatives' properties (Hachuła et al., 2011).
Anticonvulsant Activity
Aminobenzothiazole derivatives, including those with 1-acetyl-6-chloroindolin-2-one, have been evaluated for anticonvulsant properties. Amnerkar and Bhusari (2010) synthesized and tested various compounds, finding one with high anticonvulsant efficacy and protective index, suggesting potential for treating seizure disorders (Amnerkar & Bhusari, 2010).
Neurodegenerative Disorder Treatment
Research by Tripathi and Ayyannan (2018) explored derivatives of 1-acetyl-6-chloroindolin-2-one as inhibitors of acetylcholinesterase, an enzyme target in neurodegenerative disorders. Their studies identified a compound with strong inhibitory activity, highlighting the potential of these derivatives in treating conditions like Alzheimer's disease (Tripathi & Ayyannan, 2018).
Plant Growth Studies
Investigations into 4-Chloroindole-3-acetic acid, a related compound, have provided insights into plant growth regulation. Research by Reinecke (2004) focused on its role as an auxin in plant growth, particularly in the Fabaceae family, indicating a broader relevance of chlorinated indoles in biological systems (Reinecke, 2004).
Novel Synthesis Methods
Recent advancements in synthesis techniques for indolin-2-one derivatives have been reported. Aksenov et al. (2022) presented a one-pot synthesis approach for 2-(3-oxoindolin-2-yl)acetonitriles, demonstrating the evolving methods in producing these compounds (Aksenov et al., 2022).
Safety and Hazards
The safety data sheet for 6-Chloro-2-oxindoline, a related compound, suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
将来の方向性
特性
IUPAC Name |
1-acetyl-6-chloro-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDHBXBPUHCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469917 | |
| Record name | 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-chloroindolin-2-one | |
CAS RN |
651747-72-7 | |
| Record name | 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide](/img/structure/B3356070.png)
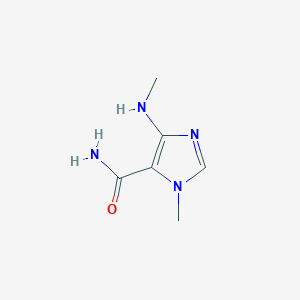

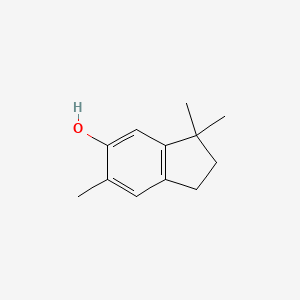
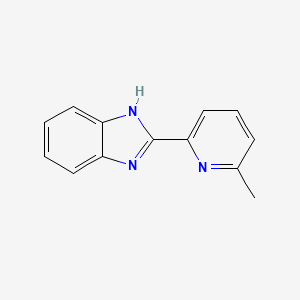
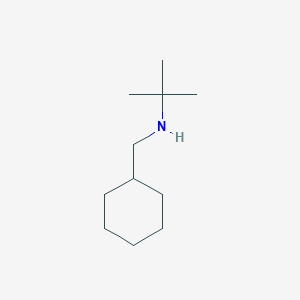


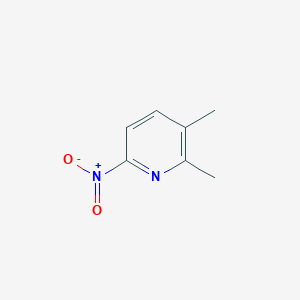

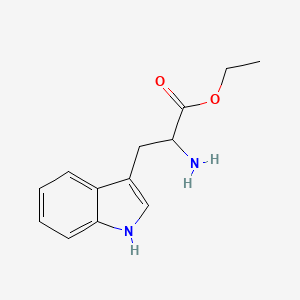
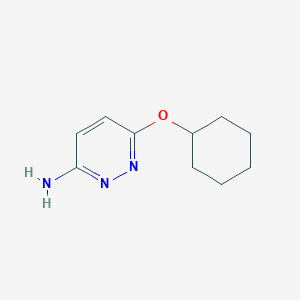
![1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B3356172.png)
